8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine
Description
Properties
IUPAC Name |
8-bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-7(9)8-11-10-6(2)12(8)4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXKBZNAXGTEPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NN=C2C(=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The preparation of 8-Bromo-3,6-dimethyl-triazolo[4,3-A]pyridine typically involves multi-step synthesis starting from appropriately substituted aminopyridines or pyridone derivatives. The key step is the construction of the 1,2,4-triazole ring fused onto the pyridine core, often achieved via cyclization reactions involving hydrazine derivatives and electrophilic reagents.
Precursor Selection and Functional Group Introduction
- Starting Materials: 2-Amino-3,6-dimethylpyridine or related derivatives are commonly used as the core scaffold.
- Bromination: Introduction of bromine at position 8 is usually accomplished either before or after ring closure, depending on the synthetic route. Electrophilic bromination reagents such as N-bromosuccinimide (NBS) under controlled conditions are typical.
- Methylation: Methyl groups at positions 3 and 6 may be introduced via methyl-substituted pyridine precursors or methylation reactions on the pyridine ring prior to cyclization.
Cyclization Methods
The formation of the triazole ring is generally achieved by condensation of hydrazine or hydrazide derivatives with nitrile or amide functionalities on the pyridine ring, followed by cyclodehydration under heating or microwave irradiation.
- Hydrazine Hydrate Reaction: Reaction of 6-bromo-3,6-dimethylpyridine-2-carboxylic acid derivatives with hydrazine hydrate forms hydrazide intermediates.
- Cyclization with Electrophilic Reagents: Treatment of hydrazides with electrophilic reagents such as formic acid, ethyl formate, or chloroformates promotes ring closure to form the fused triazolopyridine system.
- Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times (from hours to minutes) and improve yields in cyclization steps.
Representative Synthetic Route and Conditions
Alternative and Advanced Methods
Tandem and One-Pot Reactions
Recent research highlights the use of tandem or one-pot reactions combining condensation and cyclization steps to streamline synthesis. For example, the reaction of arylidenemalononitriles with cyanoaceto hydrazide under basic catalysis can yield triazolopyridine derivatives with good efficiency.
Microwave-Assisted Cyclization
Microwave irradiation accelerates the cyclization step, reducing reaction time from several hours to approximately 15 minutes while improving yields by 10-20% compared to conventional heating. This method also reduces side reactions and improves product purity.
Metal-Free C–N Bond Construction
Metal-free protocols using carboxylic acids or aldehydes with hydrazine derivatives enable direct C–N bond formation to build the triazole ring without transition metal catalysts, enhancing environmental and economic aspects of synthesis.
Research Findings and Analysis
- Yield Optimization: Studies show that reaction temperature, solvent choice, and reagent stoichiometry critically influence yield and purity. For instance, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile favor cyclization.
- Regioselectivity: The position of bromine and methyl groups is controlled by precursor substitution patterns and reaction conditions, with minimal isomer formation under optimized protocols.
- Reaction Kinetics: Microwave-assisted reactions demonstrate faster kinetics and higher selectivity, attributed to uniform heating and enhanced molecular collisions.
- Scalability: Industrial adaptation of these methods involves continuous flow reactors and automated control of reaction parameters to maintain consistent quality and yield.
Summary Table of Preparation Methods
| Method Type | Key Features | Advantages | Limitations | Typical Yields (%) |
|---|---|---|---|---|
| Conventional multi-step synthesis | Bromination, hydrazide formation, cyclization | Well-established, reliable | Longer reaction times, multiple steps | 60-75 |
| Microwave-assisted synthesis | Rapid cyclization under microwave | Faster, higher yields, less side products | Requires specialized equipment | 70-85 |
| One-pot tandem reactions | Combined condensation and cyclization | Simplified procedure, time-saving | Sensitive to reaction conditions | 65-80 |
| Metal-free C–N bond formation | Use of carboxylic acids/aldehydes | Environmentally friendly, no metals | Limited substrate scope | 60-75 |
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 8 serves as a primary site for nucleophilic substitution, enabling diverse derivatization:
Key Reactions and Conditions
| Reaction Type | Reagents/Conditions | Products Formed | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Amines (e.g., NH₃, alkylamines), DMF, K₂CO₃, 80°C | 8-Amino-3,6-dimethyl-triazolo[4,3-a]pyridine | |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, arylboronic acids, K₂CO₃, DME, reflux | Biaryl derivatives | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, aryl halides, 100°C | Arylaminated triazolopyridines |
Mechanistic Insights :
-
Bromine’s electrophilicity facilitates nucleophilic attack, with methyl groups exerting minor steric hindrance due to their distal positions.
-
Palladium-catalyzed couplings proceed via oxidative addition of the C–Br bond, followed by transmetallation and reductive elimination.
Coupling Reactions
The compound participates in cross-coupling reactions to construct complex architectures:
Representative Examples
| Reaction | Conditions | Applications | Reference |
|---|---|---|---|
| Heck Reaction | Pd(OAc)₂, PPh₃, alkenes, DMF, 120°C | Alkenylated derivatives for drug design | |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, terminal alkynes, Et₃N | Alkynylated triazolopyridines |
Case Study :
-
Suzuki coupling with 4-methoxyphenylboronic acid yields a biaryl derivative with enhanced tubulin inhibition (IC₅₀ = 0.12 μM in MCF-7 cells).
Oxidation and Reduction
The triazole and pyridine rings undergo redox transformations:
Oxidation
| Target Site | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Triazole Ring | KMnO₄, H₂O, 60°C | Triazole N-oxide derivatives | |
| Methyl Groups | SeO₂, AcOH, reflux | Carboxylic acid derivatives |
Reduction
| Reaction | Conditions | Products | Reference |
|---|---|---|---|
| Pyridine Ring Hydrogenation | H₂ (1 atm), Pd/C, EtOH, RT | Partially saturated triazolopyridine |
Cyclization and Ring-Opening
The compound acts as a precursor for fused heterocycles:
Cyclization with Nitroalkanes
-
Reaction with nitroethane under basic conditions forms triazolo[4,3-a]pyrido[2,3-d]pyrimidines via -CN shift .
Ring-Opening Reactions
| Reagent | Conditions | Products | Reference |
|---|---|---|---|
| Hydrazine | EtOH, reflux | Pyridine-hydrazine adducts |
Comparative Reactivity
The methyl and bromine substituents differentiate its reactivity from analogs:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, compounds similar to this triazole derivative have shown Minimum Inhibitory Concentrations (MIC) as low as 6.25 µg/ml against pathogens such as Staphylococcus aureus and Candida tropicalis .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Research into structural analogs has shown promising results in targeting specific cancer pathways .
CNS Activity
There is emerging evidence that triazole derivatives can modulate neurotransmitter systems. This compound may possess neuroprotective properties and could be explored for treating neurodegenerative diseases .
Agricultural Applications
Pesticidal Activity
The compound's structural characteristics allow it to interact with biological systems effectively. Research indicates that it may serve as a pesticide or herbicide by disrupting metabolic pathways in target organisms. Its efficacy against specific pests could lead to its development as an environmentally friendly alternative to conventional agrochemicals .
Plant Growth Regulation
Studies have suggested that triazole compounds can act as plant growth regulators. They may enhance growth rates or improve resistance to environmental stressors in crops . This application could be particularly beneficial in sustainable agriculture practices.
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices may improve thermal stability and mechanical strength .
Nanotechnology
The compound's unique chemical structure allows it to be used in the development of nanomaterials. Research is ongoing into its application in creating nanoparticles for drug delivery systems or as catalysts in chemical reactions .
Summary Table of Applications
| Application Area | Specific Use Cases | Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents; anticancer compounds | Effective against several pathogens |
| Agriculture | Pesticides; plant growth regulators | Potential for sustainable practices |
| Materials Science | Polymer synthesis; nanotechnology | Enhances material properties |
Mechanism of Action
The mechanism of action of 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, it binds to the active sites of these enzymes, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can reduce inflammation and modulate immune responses .
Comparison with Similar Compounds
Table 1: Key Structural Analogues
| Compound Name | CAS Number | Substituents (Positions) | Similarity Score |
|---|---|---|---|
| 6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine | 1519398-17-4 | Br (6), CH₃ (3,8) | 0.94 |
| This compound | 899429-04-0 | Br (8), CH₃ (3,6) | 0.91 |
| 6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine | 957062-94-1 | Br (6), CH₃ (8) | 0.89 |
| 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine | N/A | Br (8), CH₃ (6) | 0.88 |
Key Observations :
- Positional Isomerism : The placement of bromine and methyl groups significantly impacts molecular symmetry and electronic distribution. For example, 6-bromo-3,8-dimethyl (CAS 1519398-17-4) exhibits higher lipophilicity due to the methyl group at position 8, whereas the target compound’s bromine at position 8 may enhance electrophilic reactivity .
- Ring Fusion Differences : Compounds like 6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 957062-94-1) feature a different triazole-pyridine fusion ([1,5-a] vs. [4,3-a]), altering steric and electronic properties .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Melting Point (°C) | Solubility (Predicted) | pKa (Predicted) |
|---|---|---|---|
| This compound | Not reported | Low (logP ~2.5) | 2.70 ± 0.12 |
| 3-(Pyridine-4-yl)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine | 143–170 | Moderate | 3.10 ± 0.15 |
| 8-Chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine | 160–162 | Low (logP ~3.1) | 1.85 ± 0.10 |
Key Observations :
- Melting Points : Sulfonamide derivatives (e.g., 8-chloro-3-sulfonyl analogues) exhibit higher melting points (160–162°C) due to strong intermolecular hydrogen bonding, whereas methyl-substituted derivatives lack such interactions .
- Solubility : The target compound’s low solubility (logP ~2.5) contrasts with sulfonamide-containing analogues (e.g., 3-(piperidin-1-ylsulfonyl) derivatives), which show moderate aqueous solubility due to polar sulfonyl groups .
Table 3: Bioactivity Profiles of Selected Analogues
Key Observations :
- Antifungal Activity : Sulfonamide derivatives (e.g., compound 15b in ) exhibit superior antifungal activity compared to methyl- or halogen-substituted analogues, likely due to enhanced binding to fungal cytochrome P450 enzymes .
- Antimalarial Potential: Bromine at position 6 or 8, combined with sulfonamide groups, enhances antimalarial efficacy by targeting Plasmodium kinases .
- Conformational Influence: The orientation of substituents (e.g., perpendicular vs. parallel alignment of aromatic rings) critically affects bioactivity.
Biological Activity
8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.
Antimicrobial Activity
Research indicates that derivatives of triazolo[4,3-a]pyridine exhibit significant antimicrobial properties. For instance:
- A study demonstrated that triazolopyrimidine complexes exhibited stronger antimicrobial effects against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) compared to standard treatments .
- The compound's structure allows it to interact with bacterial cell membranes, leading to increased permeability and cell death.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- A notable study reported that compounds based on the triazolo[4,3-a]pyridine scaffold showed promising antiproliferative activity against several cancer cell lines. The mechanism involved inducing apoptosis and cell cycle arrest in the G0/G1 phase .
- In vitro tests revealed cytotoxic effects on melanoma cells (A375), highlighting the compound's potential as a therapeutic agent against certain types of cancer .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- Research into related triazole compounds showed significant inhibition of inflammatory pathways. These compounds demonstrated an ability to reduce pro-inflammatory cytokine production .
- The anti-inflammatory activity is believed to be mediated through the inhibition of MAP kinases and other signaling pathways associated with inflammation .
Case Studies and Research Findings
The biological activity of this compound is attributed to its ability to:
- Intercalate into DNA strands, disrupting replication and transcription processes.
- Inhibit key enzymes involved in cellular signaling pathways related to inflammation and cancer progression.
- Modulate the immune response by affecting cytokine production and immune cell activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
